molecular formula C10H12O3 B045797 3-Ethoxy-4-methoxybenzaldehyde CAS No. 1131-52-8

3-Ethoxy-4-methoxybenzaldehyde

Cat. No.: B045797
CAS No.: 1131-52-8
M. Wt: 180.2 g/mol
InChI Key: VAMZHXWLGRQSJS-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C10H12O3. It is a derivative of vanillin and is characterized by the presence of an ethoxy group and a methoxy group attached to a benzaldehyde core. This compound is known for its applications in the synthesis of various pharmaceuticals and fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Ethoxy-4-methoxybenzaldehyde involves the reaction of isovanillin with a halogenated ethane in the presence of a base and a catalyst. The reaction is typically carried out in a solvent under controlled conditions to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved by dissolving sodium hydroxide in water, followed by the addition of isovanillin, tetrabutylammonium fluoride, and ethyl bromide. The reaction mixture is stirred at 25°C for several hours, resulting in the formation of the target compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

3-Ethoxy-4-methoxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is utilized in the production of fragrances and flavoring agents

Comparison with Similar Compounds

    4-Methoxybenzaldehyde: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

    4-Ethoxybenzaldehyde: Lacks the methoxy group, which affects its reactivity and applications.

    Vanillin: Contains both methoxy and hydroxyl groups, making it structurally similar but functionally different due to the absence of the ethoxy group.

Uniqueness: 3-Ethoxy-4-methoxybenzaldehyde is unique due to the presence of both ethoxy and methoxy groups, which enhance its reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

3-ethoxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMZHXWLGRQSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288436
Record name 3-Ethoxy-4-methoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131-52-8
Record name 1131-52-8
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Record name 3-Ethoxy-4-methoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethoxy-4-methoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of 100 g of 3-hydroxy-4-methoxybenzaldehyde in 200 ml ethanol was added to solution of 44 g KOH in 44 ml H2O. The mixture dissolved upon heating to reflux and 56 ml ethyl bromide was then added slowly. A yellow solid began to precipitate after 15 min and heating of the mixture at reflux was continued overnight. Excess ethyl bromide and solvent were removed in vacuo and the residue was distributed between water and CHCl3. The CHCl3 layer was dried and evaporated to give a pale yellow oil which crystallized from ethanol to give 112 g (93%) of 3-ethoxy-4-methoxybenzaldehyde, mp 49.5°-50.5°(Lit.12 mp 50° -51°).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 500 ml three-neck flask equipped with a mechanical stirrer and an inert gas tube were added 30.5 g of isovanillin, 55.2 g of potassium carbonate, 49.9 g of iodoethane and 140 ml of DMF. The mixture was stirred overnight at the room temperature. The mixture was poured into 1400 ml of water, and then the resultant mixture was extracted with ethyl acetate (600 ml×2). The ethyl acetate layers were combined. The organic phase was washed with saturated Na2CO3 (200 ml×3), 200 ml of water and 200 ml saturated NaCl, dried over anhydrous MgSO4, and filtered. The solvent was evaporated to give a straw yellow solid. The solid was recrystallized with a mixed solvent of ethyl acetate and petroleum ether (1:4) to give a white needle crystal (32.9 g). MS (m/z): 181 [M+1]+.
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
49.9 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Name
Quantity
1400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 5-bromo-2,3-dihydro-benzofuran (1.0 g, 5.0 mmol) in THF (10 mL) was added a solution of n-butyllitium in hexane (1.8 mL, 2.5 N, 4.5 mmol) at −78° C. and kept for 20 min. To the mixture was added a solution of 3-ethoxy-4,N-dimethoxy-N-methyl-benzamide (1.1 g, 4.6 mmol) in THF (10 mL) at −78° C. After 30 min, isopropanol (1 mL) and water (10 mL) was added to the mixture, and the cold bath was removed. The mixture was stirred at room temperature for 20 min. The mixture was extracted with ethyl acetate (50 mL) and water (50 mL). The aqueous layer was extracted with ethyl acetate (50 mL). The combined organic layers was washed with HCl (1N, 50 mL), water (50 mL), brine (50 mL) and dried over MgSO4. Removal of solvent and gave 2,3-dihydro-benzofuran-5-yl)-(3-ethoxy-4-methoxy-phenyl)-methanone as an oil (1.23 g, 92% yield). The oil was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Ethoxy-4-methoxybenzaldehyde in the context of the provided research?

A1: this compound plays a crucial role as a precursor in synthesizing the reference standard for [11C]HQ415. [] This radiolabeled compound, [11C]HQ415, is being investigated for its potential as a PET imaging agent to study protein aggregates associated with neurological diseases like Alzheimer's disease, Dementia with Lewy Bodies, and Amyotrophic Lateral Sclerosis. []

Q2: How does the structure of compounds derived from this compound relate to their potential for imaging protein aggregates?

A2: While the provided research focuses on the synthesis and preliminary evaluation of [11C]HQ415, it highlights that this compound is part of a larger effort to investigate the "metal hypothesis" of neurodegeneration. [] This hypothesis suggests that metal ions accumulate abnormally in protein aggregates found in these diseases. []

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